![molecular formula C10H14ClN3O2 B567464 tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate CAS No. 1240594-10-8](/img/structure/B567464.png)
tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate
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Overview
Description
“tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate” is a chemical compound with the molecular formula C10H14ClN3O2 . It has a molecular weight of 243.69 . The compound is typically stored at room temperature and appears as a colorless to yellow solid .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate” is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)7-5-6-12-8(11)13-7/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate” is a solid at room temperature . It has a molecular weight of 243.69 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Crystal Structures and Bonding : Baillargeon et al. (2017) studied tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and found that molecules of this compound are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting its potential in crystallography and molecular design (Baillargeon et al., 2017).
Intermolecular Interactions : In 2016, Das et al. synthesized two carbamate derivatives including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate. They used X-ray diffraction to show how molecules in these compounds are arranged, emphasizing the importance of intermolecular interactions in developing materials with specific properties (Das et al., 2016).
Synthetic Methodology and Functionalization : A study by Ortiz et al. (1999) described the synthesis of α-Aminated methyllithium using tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate, showcasing its role in the synthesis of functionalized carbamates. This research contributes to synthetic organic chemistry, particularly in the area of functional group transformations (Ortiz et al., 1999).
Pharmaceutical Research : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including derivatives of tert-butyl (4-chloropyrimidin-2-yl)(methyl)carbamate. Their research is significant for pharmaceutical development, particularly in the discovery of new drugs (Altenbach et al., 2008).
Material Science and Sensor Technology : A 2018 study by Mi et al. explored pyrimidine-containing β-iminoenolate difluoroboron complexes, where tert-butyl played a crucial role in self-assembly into organogels. This research is important for the development of new materials with specific properties, such as fluorescence and mechanofluorochromic behavior, which can be used in sensor technology (Mi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-chloropyrimidin-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-12-6-5-7(11)13-8/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKXEMZBDDGCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856110 |
Source
|
Record name | tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate | |
CAS RN |
1240594-10-8 |
Source
|
Record name | tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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